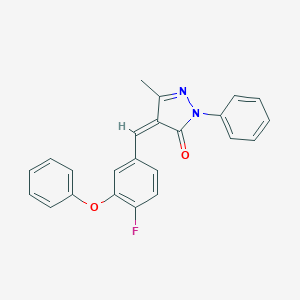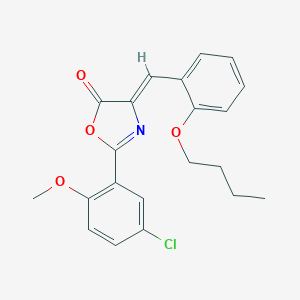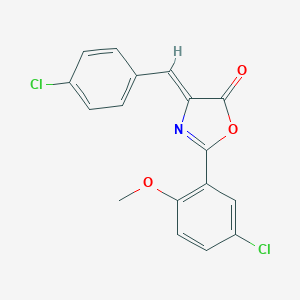
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluorometholone, and it is a synthetic glucocorticoid steroid that is commonly used in the treatment of various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is not fully understood. However, it is believed that this compound works by reducing inflammation and suppressing the immune system. It also has anti-proliferative effects, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of NF-κB, which is a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and follow appropriate safety protocols.
Orientations Futures
There are several future directions for the research on 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone. One direction is the study of its potential use in the treatment of ocular inflammation and glaucoma. Another direction is the investigation of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 4-(4-fluoro-3-phenoxybenzaldehyde) and 3-(4-methylphenyl)-5-(2,4-dinitrophenyl)-isoxazolone in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone.
Applications De Recherche Scientifique
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone has several scientific research applications. It is commonly used in the study of various inflammatory conditions, such as rheumatoid arthritis, asthma, and allergic reactions. This compound has also shown potential in the treatment of ocular inflammation and glaucoma. Additionally, 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone has been studied for its potential use in cancer treatment.
Propriétés
Nom du produit |
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone |
|---|---|
Formule moléculaire |
C23H16FNO3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(4E)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c1-15-7-10-17(11-8-15)22-19(23(26)28-25-22)13-16-9-12-20(24)21(14-16)27-18-5-3-2-4-6-18/h2-14H,1H3/b19-13+ |
Clé InChI |
LJVDBXMYIRIPSK-CPNJWEJPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C/C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)




![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)


![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)